1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine
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Overview
Description
1-Tosylpyrazolidin-3-amine: is a compound that belongs to the class of pyrazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Tosylpyrazolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyrazolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods:
In an industrial setting, the synthesis of 1-tosylpyrazolidin-3-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
1-Tosylpyrazolidin-3-amine undergoes various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products:
Oxidation: Sulfonamides.
Reduction: Primary amines.
Substitution: Azides, nitriles.
Scientific Research Applications
1-Tosylpyrazolidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tosylpyrazolidin-3-amine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
3-Aminopyrazole: Shares a similar pyrazole ring structure but lacks the tosyl group.
1-Tosylpyrazole: Similar in structure but with a different substitution pattern.
Uniqueness:
1-Tosylpyrazolidin-3-amine stands out due to its unique combination of a pyrazolidine ring and a tosyl group. This combination enhances its stability, reactivity, and ability to interact with biological targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
388564-63-4 |
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Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-5,10,12H,6-7,11H2,1H3 |
InChI Key |
FJVMGDWXHCXIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(N2)N |
Origin of Product |
United States |
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